tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
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Overview
Description
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate: is an organic compound with the molecular formula C16H31BO4. It is a boronic ester derivative, which is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate typically involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a dehydrating agent to form tert-butyl hexanoate. This intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of high-purity reagents to maintain product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boronic ester group into a hydroxyl group.
Substitution: The boronic ester group can be substituted with various nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohols.
Substitution: Various substituted boronic esters.
Scientific Research Applications
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology:
- Utilized in the development of boron-containing drugs and bioactive molecules.
- Acts as a precursor for boron neutron capture therapy agents .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its role in the synthesis of boron-containing anticancer agents .
Industry:
- Used in the production of advanced materials and polymers.
- Employed in the synthesis of agrochemicals and fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronic ester used in various organic transformations.
Uniqueness:
- tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is unique due to its long alkyl chain, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions.
- The presence of the tert-butyl group enhances the stability of the compound and makes it more resistant to hydrolysis compared to other boronic esters .
Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BO4/c1-14(2,3)19-13(18)11-9-8-10-12-17-20-15(4,5)16(6,7)21-17/h8-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTIINHUPNBZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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